4-(Oxoarsanyl)benzene-1,2-diol
Description
4-(Oxoarsanyl)benzene-1,2-diol is a theoretical or less-studied derivative of benzene-1,2-diol (catechol) featuring an oxoarsanyl (-As=O) substituent at the 4-position. Catechol derivatives are pivotal in medicinal chemistry, materials science, and environmental applications due to their redox activity, chelation properties, and biological interactions.
Properties
CAS No. |
5425-72-9 |
|---|---|
Molecular Formula |
C6H5AsO3 |
Molecular Weight |
200.02 g/mol |
IUPAC Name |
4-arsorosobenzene-1,2-diol |
InChI |
InChI=1S/C6H5AsO3/c8-5-2-1-4(7-10)3-6(5)9/h1-3,8-9H |
InChI Key |
TULFPDQMWPAQHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[As]=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxoarsanyl)benzene-1,2-diol typically involves the reaction of benzene-1,2-diol (catechol) with arsenic trioxide in the presence of an acid catalyst. The reaction conditions often include:
Reagents: Benzene-1,2-diol, arsenic trioxide, acid catalyst (e.g., hydrochloric acid)
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Aqueous or organic solvents depending on the specific method
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Oxoarsanyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing products.
Reduction: Reduction reactions can convert the oxoarsanyl group to other arsenic species.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic acids, while substitution reactions can produce halogenated or sulfonated derivatives.
Scientific Research Applications
4-(Oxoarsanyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism by which 4-(Oxoarsanyl)benzene-1,2-diol exerts its effects involves interactions with various molecular targets. The oxoarsanyl group can interact with thiol groups in proteins, leading to enzyme inhibition or activation. The compound may also generate reactive oxygen species (ROS), contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key benzene-1,2-diol derivatives from the evidence, focusing on substituent groups, applications, and research findings:
Key Comparative Insights:
Substituent-Driven Bioactivity: Electron-Withdrawing Groups (e.g., chloroaminoethyl in ): Enhance redox activity, leading to neurotoxic effects via thiol oxidation. Extended Aromatic Systems (e.g., naphthyl-vinyl in ): Improve fluorescence properties for amyloid detection, with emission shifts >100 nm upon binding . Alkyl Chains (e.g., heptyloxy in ): Increase lipophilicity, enhancing antimicrobial efficacy against Xanthomonas citri .
Synthetic Methodologies :
- Reusable catalysts like Indion Ina 225H resin enable sustainable synthesis of bis(indoloyl)methanes .
- Mizoroki–Heck reactions are employed for palladium-catalyzed coupling in stilbene derivatives .
Environmental and Stability Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
